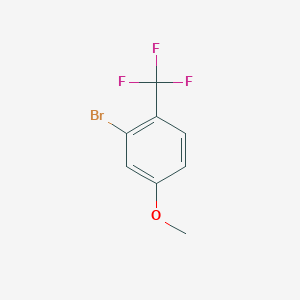

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWMDACMSDONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630914 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-07-9 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, a key halogenated and trifluoromethylated aromatic intermediate. While specific data for this isomer can be elusive, this document synthesizes available information on its physicochemical properties, spectroscopic signature, and reactivity, drawing necessary comparisons with its close isomers. This guide serves as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its strategic use as a versatile building block. We will delve into established synthetic routes, detailed analytical protocols for its characterization, and its pivotal role in the development of novel pharmaceuticals and functional materials. Safety protocols and handling guidelines are also rigorously detailed to ensure its safe and effective utilization in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after.[1] The trifluoromethyl group (-CF3), in particular, is a key pharmacophore due to its high lipophilicity and strong electron-withdrawing nature.[2]

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene belongs to a class of substituted aromatic compounds that are invaluable as synthetic intermediates. The presence of three distinct functional groups on the benzene ring—a bromine atom, a methoxy group, and a trifluoromethyl group—provides a rich platform for a variety of chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, the methoxy group can modulate the electronic properties of the ring and can be a precursor to a phenol, and the trifluoromethyl group provides the desirable properties mentioned above. This guide will explore the synthesis, characterization, and utility of this specific isomer, providing a foundational understanding for its application in complex molecular design.

Physicochemical and Spectroscopic Profile

Physicochemical Data

The key physicochemical properties are summarized in the table below. These are based on the shared molecular formula with its isomers, such as 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | Calculated |

| Molecular Weight | 255.03 g/mol | [3] |

| IUPAC Name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water | Inferred |

Spectroscopic Characterization

Detailed spectroscopic data for this specific isomer is not widely published. However, based on the analysis of its isomers and general principles of spectroscopy, the following characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals and one singlet for the methoxy group. The chemical shifts and coupling constants will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group.

For comparison, the ¹H and ¹³C NMR data for the related compound 1-Bromo-4-(trifluoromethyl)benzene are well-documented and can provide a reference for the expected chemical shifts.[4]

The mass spectrum of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5] The fragmentation pattern will likely involve the loss of the methoxy group, bromine atom, and potentially rearrangements involving the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene can be approached through several strategic disconnections, leveraging known methodologies for the introduction of the key functional groups onto an aromatic ring.

Retrosynthetic Analysis and Proposed Synthetic Routes

A logical retrosynthetic approach would involve the late-stage introduction of one of the functional groups onto a pre-functionalized benzene ring.

Caption: Retrosynthetic analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

One plausible synthetic route involves the bromination of 4-methoxy-1-(trifluoromethyl)benzene. The methoxy group is an ortho-, para-director, and the trifluoromethyl group is a meta-director. This directing effect should favor the formation of the desired 2-bromo isomer.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from general procedures for the bromination of activated aromatic rings.

Materials:

-

4-Methoxy-1-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-methoxy-1-(trifluoromethyl)benzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Add trifluoroacetic acid (catalytic amount) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

Reactivity and Key Transformations

The synthetic utility of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene lies in the selective transformation of its functional groups.

Caption: Key chemical transformations of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

-

Cross-Coupling Reactions: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex molecular architectures.

-

Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This transformation is useful for introducing further diversity or for mimicking the hydroxyl group of tyrosine in a biological context.[6]

-

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) or magnesium to form a Grignard reagent. The resulting organometallic species can then react with various electrophiles.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene makes it a valuable building block in several areas of research and development.

Medicinal Chemistry

Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals.[7] This building block can be used in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules. The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the substituted benzene core can be tailored to fit into specific protein binding pockets.

Materials Science

The electronic properties of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene make it a potential precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functionalities via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

As with all halogenated and trifluoromethylated aromatic compounds, 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood.

GHS Hazard Statements (inferred from isomers): [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive data for this specific isomer is not centrally located, a thorough understanding of its properties and reactivity can be achieved through the analysis of its isomers and the application of fundamental principles of organic chemistry. This guide provides a solid foundation for researchers to utilize this versatile building block in the design and synthesis of novel and complex molecules. The continued exploration of such fluorinated compounds will undoubtedly lead to further advancements in both medicine and technology.

References

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of Substituted 3‐Trifluoromethylbenzo[b]thiophenes. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Figshare. (2023). Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes - ACS Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes. Retrieved from [Link]

-

MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Sci-Hub. (n.d.). A convenient synthesis of bromodifluoromethyl-substituted alkenes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Retrieved from [Link]

Sources

- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. whitman.edu [whitman.edu]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis route for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology prioritizes regioselectivity and overall yield, addressing the common challenges associated with the synthesis of polysubstituted aromatic compounds. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven experimental protocols and robust analytical data. The presented route leverages a multi-step sequence commencing with the nitration of 3-methoxybenzotrifluoride, followed by reduction, diazotization, and a subsequent Sandmeyer reaction to regioselectively introduce the bromine atom. This guide is intended to serve as a valuable resource for researchers and process chemists, enabling the reliable and scalable production of this important synthetic intermediate.

Introduction: Significance and Synthetic Strategy

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is a highly valuable intermediate in medicinal chemistry and materials science. The unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and a bromine atom, offers multiple points for further chemical modification. The electron-withdrawing nature of the trifluoromethyl group, combined with the electron-donating methoxy group, significantly influences the electronic properties of the benzene ring, making it a versatile scaffold for the synthesis of complex molecular architectures with tailored biological activities.

The primary challenge in the synthesis of this molecule lies in achieving the desired regiochemistry. Direct electrophilic bromination of 4-methoxy-1-(trifluoromethyl)benzene is likely to yield the undesired 3-bromo isomer as the major product due to the strong ortho,para-directing effect of the methoxy group and the meta-directing effect of the trifluoromethyl group. To overcome this, a more strategic approach is required.

This guide details a robust and regioselective synthesis beginning with 3-methoxybenzotrifluoride. The key steps involve:

-

Nitration: Introduction of a nitro group, which will later be converted to the diazonium salt.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Diazotization and Sandmeyer Reaction: Transformation of the amino group into a diazonium salt, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom at the desired position.

This multi-step pathway ensures precise control over the substitution pattern, leading to the desired product with high purity and yield.

Overall Synthesis Pathway

The synthesis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is accomplished through the following three-step sequence starting from 3-methoxybenzotrifluoride.

Caption: Overall synthetic route for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene

This step involves the electrophilic nitration of 3-methoxybenzotrifluoride. The methoxy group is an activating ortho,para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effects of the methoxy group are dominant, leading to the formation of the desired 2-nitro and 4-nitro isomers. The 2-nitro isomer is the desired product for the subsequent steps.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (98%, 100 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 3-methoxybenzotrifluoride (50 g, 0.284 mol) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (20 mL, 0.47 mol) to concentrated sulfuric acid (30 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3-methoxybenzotrifluoride over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 4-methoxy-2-nitro-1-(trifluoromethyl)benzene.

Table 1: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzotrifluoride | 176.12 | 50 g | 0.284 |

| Fuming Nitric Acid | 63.01 | 20 mL | ~0.47 |

| Concentrated Sulfuric Acid | 98.08 | 130 mL | - |

Step 2: Synthesis of 5-Methoxy-2-(trifluoromethyl)aniline

The nitro group of 4-methoxy-2-nitro-1-(trifluoromethyl)benzene is reduced to a primary amine in this step. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid. Alternatively, catalytic hydrogenation can be employed.

Protocol (Fe/HCl Reduction):

-

In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, add iron powder (60 g, 1.07 mol) and a solution of ammonium chloride (5 g) in water (100 mL).

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Add a solution of 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (40 g, 0.181 mol) in ethanol (200 mL) dropwise to the iron slurry. The addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Add water (200 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 5-methoxy-2-(trifluoromethyl)aniline, which can be purified by vacuum distillation or column chromatography.

Table 2: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 221.12 | 40 g | 0.181 |

| Iron Powder | 55.84 | 60 g | 1.07 |

| Ammonium Chloride | 53.49 | 5 g | 0.093 |

Step 3: Synthesis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene via Sandmeyer Reaction

This final step involves the diazotization of the amino group of 5-methoxy-2-(trifluoromethyl)aniline, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom.[1][2][3] This reaction is highly regioselective, yielding the desired 2-bromo isomer.

Protocol:

-

Diazotization:

-

In a three-necked flask, dissolve 5-methoxy-2-(trifluoromethyl)aniline (30 g, 0.157 mol) in a mixture of 48% hydrobromic acid (150 mL) and water (50 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (12 g, 0.174 mol) in water (30 mL) and cool it to 0 °C.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate large beaker, prepare a solution of copper(I) bromide (25 g, 0.174 mol) in 48% hydrobromic acid (50 mL).

-

Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 2M sodium hydroxide solution (100 mL) to remove any phenolic byproducts, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

-

Table 3: Reagents for Step 3

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxy-2-(trifluoromethyl)aniline | 191.14 | 30 g | 0.157 |

| Sodium Nitrite | 69.00 | 12 g | 0.174 |

| Copper(I) Bromide | 143.45 | 25 g | 0.174 |

| 48% Hydrobromic Acid | 80.91 | 200 mL | - |

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Electrophilic Nitration

The nitration of 3-methoxybenzotrifluoride proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The methoxy group strongly activates the ortho and para positions through resonance, while the trifluoromethyl group deactivates the ring and directs meta. The directing effect of the methoxy group is stronger, leading to substitution primarily at the positions ortho and para to it.

Caption: Simplified mechanism of electrophilic nitration.

Sandmeyer Reaction

The Sandmeyer reaction is believed to proceed through a radical mechanism.[1] Copper(I) acts as a catalyst to facilitate the reduction of the diazonium salt to an aryl radical, with the concomitant oxidation of copper(I) to copper(II). This aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst.

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of fuming nitric acid and concentrated sulfuric acid necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a dry state. They should be prepared at low temperatures (0-5 °C) and used immediately in the subsequent reaction without isolation.

-

Hydrobromic Acid: Concentrated hydrobromic acid is corrosive and should be handled with care in a fume hood.

-

General Precautions: All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any of the described synthetic steps.

Conclusion

The synthetic route detailed in this guide provides a reliable and regioselective method for the preparation of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. By employing a strategic multi-step approach involving nitration, reduction, and a Sandmeyer reaction, the challenges associated with direct bromination are effectively circumvented. The provided experimental protocols are robust and can be adapted for various scales of production. This technical guide serves as a comprehensive resource for chemists engaged in the synthesis of complex aromatic intermediates for applications in drug discovery and materials science.

References

- Hughes, D. L. The Sandmeyer Reaction: A Fresh Look at a Venerable Transformation. Org. Process Res. Dev.2006, 10 (6), 1124–1130.

- Lobana, T. S.; Sultana, R.; Butcher, R. J. A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide. Dalton Trans.2011, 40 (42), 11382–11384.

- Beletskaya, I. P.; Sigeev, A. S.; Peregudov, A. S.; Petrovskii, P. V. Catalytic Sandmeyer Bromination. Synthesis2007, 2007 (16), 2534–2538.

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40 (2), 251–277.

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google P

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. ([Link])

-

Diazotization of Amines - Chemistry LibreTexts. ([Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. ([Link])

Sources

An In-depth Technical Guide to the Physical Properties of Brominated Methoxy-Trifluoromethylbenzene Isomers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Context and Its Physicochemical Implications

The substitution pattern on a benzene ring profoundly influences its physical and chemical properties. In the case of brominated methoxy-trifluoromethylbenzene isomers, the interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the bulky, electronegative bromine atom dictates key parameters such as boiling point, melting point, density, and solubility. These properties are critical for a range of applications, from reaction kinetics and solvent selection in organic synthesis to formulation and bioavailability in drug development.

This guide will delve into the known physical properties of two key isomers to provide a robust framework for understanding this class of compounds.

Core Physical Properties: A Comparative Analysis

The physical state and key quantitative properties of the isomers are summarized below. These values are essential for practical laboratory applications, including accurate measurements and safe handling.

| Property | 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene |

| CAS Number | 402-07-3[1] | 1514-11-0[2] |

| Molecular Formula | C₈H₆BrF₃O[1] | C₈H₆BrF₃O[2] |

| Molecular Weight | 255.04 g/mol [1] | 255.03 g/mol [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | Not specified; likely a liquid or low-melting solid |

| Purity | 98%[1] | Not specified |

Note: Data for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is not available in the cited sources. The properties of the isomers are presented as a reference.

Thermal Properties: Boiling and Melting Points

The boiling and melting points are critical indicators of the intermolecular forces governing a substance. For substituted benzenes, these properties are influenced by molecular weight, polarity, and molecular symmetry.

While specific experimental values for the boiling and melting points of these isomers are not consistently reported across public databases, the general principles of their determination are well-established.

Experimental Protocol: Boiling Point Determination (Micro-Scale)

The determination of a boiling point for a novel or rare compound, where sample conservation is paramount, is typically performed using a micro-scale method.

Causality of Experimental Choices: This method is preferred over a simple distillation as it requires only a small amount of the liquid sample. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Step-by-Step Methodology:

-

Sample Preparation: A small fusion tube is filled to about half its volume with the sample liquid.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a heating oil.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: The heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid begins to cool, and the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Density and Solubility

Density is a fundamental physical property that is often required for calculations in synthesis and analysis. Solubility provides insight into the polarity of the molecule and is crucial for selecting appropriate solvents for reactions, extractions, and purification.

Density

The density of a liquid is typically determined using a pycnometer or a digital density meter. The values are temperature-dependent and are usually reported at a standard temperature, such as 20°C or 25°C. For these isomers, the presence of a heavy bromine atom and a trifluoromethyl group would suggest a density greater than that of water.

Solubility Profile

The solubility of these compounds is dictated by the balance between the polar methoxy group and the largely nonpolar brominated trifluoromethyl-benzene structure.

-

Aqueous Solubility: Expected to be very low due to the hydrophobic nature of the substituted benzene ring.

-

Organic Solvent Solubility: High solubility is expected in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene). They are also likely soluble in polar organic solvents like ethanol and acetone.

Spectroscopic and Analytical Characterization

The structural elucidation of these isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the benzene ring.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions. The methoxy group will appear as a singlet at approximately 3.8-4.0 ppm.

-

¹³C NMR: The number of signals and their chemical shifts in the aromatic region confirm the substitution pattern. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atoms and will show a singlet for the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For these isomers, a prominent molecular ion peak would be expected, along with a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-O stretching (methoxy): ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)

-

C-F stretching (trifluoromethyl): Strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-Br stretching: Typically in the fingerprint region below 600 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Caption: Spectroscopic Workflow for Compound Characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is not available, the hazard profile can be inferred from its isomers and related compounds.

-

General Hazards: Compounds of this class are typically irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling Precautions: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of brominated methoxy-trifluoromethylbenzene isomers, with a specific focus on 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene and 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene as proxies for the less-documented 2-bromo isomer. The provided data and experimental protocols offer a practical framework for researchers in organic synthesis and drug development. A thorough understanding of these properties is essential for the safe and effective use of these compounds in a laboratory setting and for predicting their behavior in more complex systems. Further experimental investigation into the properties of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is warranted to fill the current data gap.

References

-

Advanced ChemBlocks. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98%.

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published solubility data, this document outlines a predictive framework based on molecular polarity and furnishes detailed, field-proven methodologies for the empirical determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to facilitate laboratory workflows and inform solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It is a critical determinant of a compound's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, which serves as a versatile building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount.[1]

The strategic incorporation of a trifluoromethyl group (-CF3) is a common practice in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] However, this modification can also significantly impact solubility. This guide provides a detailed examination of the solubility profile of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, offering a predictive analysis and robust experimental protocols for its determination.

Chemical Profile of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | [4] |

| Molecular Formula | C₈H₆BrF₃O | [4] |

| Molecular Weight | 255.03 g/mol | [4] |

| CAS Number | 1514-11-0 | [4] |

Theoretical Framework: Predicting Solubility through Molecular Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the electronegativity of its constituent atoms and its overall geometry.

Polarity Analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

To predict the solubility of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, we must first assess its molecular polarity. The molecule possesses several functional groups that contribute to its overall polarity:

-

Benzene Ring: The aromatic ring is largely nonpolar.

-

Bromo Group (-Br): The bromine atom is electronegative, inducing a dipole moment and contributing to the molecule's polarity.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, creating a significant dipole and a site for potential hydrogen bonding (as an acceptor).[1]

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms are the most electronegative elements, creating a strong dipole moment and increasing the molecule's polarity.

Overall, the presence of the bromo, methoxy, and trifluoromethyl groups on the benzene ring suggests that 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is a moderately polar molecule . While the benzene ring provides a nonpolar character, the cumulative effect of the polar functional groups will dictate its solubility in various organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the moderate polarity of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, we can predict its solubility in a range of organic solvents with varying polarities. The following table provides a predicted solubility profile, categorized from nonpolar to polar solvents.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | The nonpolar nature of hexane is a poor match for the moderately polar solute. |

| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene may facilitate dissolution of the benzene ring, while its low polarity is reasonably compatible. |

| Dichloromethane | 3.1 | High | The polarity of dichloromethane is well-matched to the predicted polarity of the solute. |

| Acetone | 5.1 | High | As a polar aprotic solvent, acetone should be an effective solvent. |

| Ethyl Acetate | 4.4 | High | Similar in polarity to acetone, ethyl acetate is expected to be a good solvent. |

| Isopropanol | 3.9 | Moderate | The ability of isopropanol to hydrogen bond may not be fully utilized by the solute, which is only a hydrogen bond acceptor. |

| Methanol | 5.1 | Moderate to Low | The high polarity and strong hydrogen bonding network of methanol may not be ideal for the less polar regions of the solute. |

| Water | 10.2 | Very Low | The high polarity and extensive hydrogen bonding of water make it a poor solvent for this moderately polar organic compound. |

Experimental Determination of Solubility: A Validated Approach

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed, step-by-step protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Preparation: Into a series of clean, dry 13x100 mm test tubes, add approximately 10-20 mg of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the list in the predicted solubility table.

-

Observation: Vigorously agitate each test tube for 1-2 minutes at room temperature.

-

Assessment: Observe each tube for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is deemed "insoluble" or "sparingly soluble."

-

Heating: For tubes with remaining solid, gently warm the mixture in a water bath to approximately 50°C to assess for temperature-dependent solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Experimental Workflow:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

commercial availability of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene: Properties, Synthesis, and Sourcing Challenges

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A comprehensive technical overview of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, focusing on its properties, strategic synthesis, and commercial landscape.

Executive Summary

This technical guide addresses the chemical intermediate 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. A thorough investigation of the global chemical supply chain reveals that this specific substitution isomer is not a readily available, off-the-shelf commercial product . Its isomers, such as 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene and 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, are commercially accessible and serve as important reference points.

This document provides a comprehensive analysis for researchers who require this specific molecule. It details its predicted physicochemical properties, outlines robust, plausible synthetic pathways from commercially available precursors, and discusses its potential applications as a high-value building block in medicinal chemistry and materials science. The focus is on providing a practical, field-proven guide to enable its synthesis and application in a research and development setting.

Chemical Identity and Physicochemical Properties

While experimental data for the target compound is unavailable due to its commercial scarcity, its properties can be reliably predicted based on its structure and comparison with its known isomers.

Table 1: Physicochemical Properties of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene and Its Commercial Isomers

| Property | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (Predicted) | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene[1] (CAS: 1514-11-0) | 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 402-07-3) |

| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃O | C₈H₆BrF₃O |

| Molecular Weight | 255.04 g/mol | 255.03 g/mol | 255.04 g/mol |

| IUPAC Name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene |

| Predicted Boiling Point | ~210-220 °C at 760 mmHg | Not available | Not available |

| Predicted Density | ~1.6 g/mL | Not available | Not available |

| Predicted Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene). | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it a valuable synthon in drug discovery.[2]

Commercial Availability Analysis

As established, 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is not listed in the catalogs of major chemical suppliers. However, several constitutional isomers are commercially available and may serve as alternative building blocks or starting points for custom synthesis.

Table 2: Commercially Available Isomers and Related Compounds

| Compound Name | CAS Number | Representative Suppliers |

| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 1514-11-0 | PubChem Chemical Vendors[1] |

| 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene | 402-07-3 | Advanced ChemBlocks[3] |

| 2-Bromo-4-(trifluoromethyl)toluene | 66417-30-9 | PubChem Chemical Vendors[4] |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Sigma-Aldrich, BLDpharm[5] |

Proposed Synthetic Pathways

The synthesis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene requires a strategic sequence of reactions that considers the directing effects of the substituents on the benzene ring. The methoxy group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator, and bromine is an ortho-, para-directing deactivator. Below are two plausible synthetic routes starting from commercially available materials.

Pathway A: Late-Stage Bromination

This route introduces the bromine atom in the final step, leveraging the strong directing effect of the methoxy group.

Caption: Pathway B: Multi-step synthesis via Sandmeyer and trifluoromethylation reactions.

Causality: This route strategically uses the amino group as a versatile handle.

-

Methylation: The phenolic hydroxyl is more acidic and reactive than the amine, allowing for selective O-methylation.

-

Sandmeyer Reaction: The amino group is converted into a diazonium salt, an excellent leaving group, which is then displaced by iodide. This positions a halogen that is suitable for a subsequent cross-coupling reaction.

-

Trifluoromethylation: The resulting aryl iodide is a classic substrate for copper-mediated trifluoromethylation reactions, installing the -CF₃ group at the desired position to yield the final product.

Key Experimental Protocol: Electrophilic Bromination (Pathway A)

This protocol is a self-validating system based on established methodologies for the bromination of activated aromatic rings.

Objective: To synthesize 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene from 3-(Trifluoromethyl)anisole.

Materials:

-

3-(Trifluoromethyl)anisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN), anhydrous

-

Argon or Nitrogen gas supply

-

Round-bottom flask with magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(Trifluoromethyl)anisole (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of a new, lower Rf product spot. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Workup:

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Research & Development

The strategic placement of bromo, methoxy, and trifluoromethyl groups makes this compound a highly valuable, albeit currently unavailable, building block.

-

Medicinal Chemistry: The trifluoromethyl group is prized in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity. [6]The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. The methoxy group can also be a key pharmacophoric element or can be demethylated to a phenol for further derivatization.

-

Agrochemicals: Similar to pharmaceuticals, trifluoromethylated aromatic compounds are crucial scaffolds in the development of modern pesticides and herbicides. [7]* Materials Science: Fluorinated organic molecules are used in the synthesis of liquid crystals, polymers, and other advanced materials with unique electronic and physical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene does not exist, the hazard profile can be inferred from its isomers.

-

GHS Classification (Inferred from Isomers)[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. [Link]

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]

- 4. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 407-14-7|1-Bromo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

electrophilic aromatic substitution on 4-methoxybenzotrifluoride

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on 4-methoxybenzotrifluoride. This substrate presents a unique case study in aromatic chemistry, featuring a powerful electron-donating group (methoxy, -OCH₃) and a potent electron-withdrawing group (trifluoromethyl, -CF₃) in a para-relationship. We will dissect the interplay of their electronic effects, which synergistically control the regioselectivity while antagonistically influencing the overall ring reactivity. This document furnishes field-proven insights, detailed experimental protocols for key transformations such as nitration and halogenation, and a critical evaluation of the feasibility of Friedel-Crafts reactions. The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of the principles governing these transformations.

Introduction: The Duality of 4-Methoxybenzotrifluoride

4-Methoxybenzotrifluoride is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy group provides a handle for further functionalization and modulates electronic properties.[1] The successful synthesis of derivatives through electrophilic aromatic substitution is therefore of significant interest.

The core challenge and intrigue of this molecule lie in the conflicting electronic nature of its substituents. An electrophilic aromatic substitution reaction proceeds via a two-step mechanism: initial attack by an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2] The rate of the first step, which is typically rate-determining, is highly sensitive to the electron density of the aromatic ring.[2][3]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Core Directive: Unraveling the Electronic Tug-of-War

The regiochemical outcome of EAS on a substituted benzene ring is dictated by the ability of the existing substituent(s) to stabilize the positive charge of the arenium ion intermediate.

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-director. Its power comes from a dominant resonance effect (+R) where the oxygen's lone pairs donate electron density into the ring, stabilizing the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. This donation far outweighs its moderate inductive electron withdrawal (-I).

-

The Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-director. It possesses no resonance-donating ability. Instead, it exerts a powerful inductive electron-withdrawing effect (-I) due to the high electronegativity of the fluorine atoms. This effect destabilizes the arenium ion, deactivating the ring towards electrophilic attack. The destabilization is most pronounced for ortho and para attack, making the meta position the least disfavored site for substitution.[4]

Combined Influence on Reactivity and Regioselectivity

In 4-methoxybenzotrifluoride, these two groups are positioned para to each other. Their influence on where the next substituent goes is remarkably convergent:

-

The methoxy group directs incoming electrophiles to its ortho positions (C2 and C6).

-

The trifluoromethyl group directs incoming electrophiles to its meta positions (also C2 and C6).

This reinforcement means that electrophilic substitution will occur almost exclusively at the positions ortho to the methoxy group . The key factor determining the reaction's success is not regioselectivity, but overall reactivity. The activating effect of the methoxy group is tempered by the deactivating trifluoromethyl group, making the ring less nucleophilic than anisole but significantly more reactive than benzotrifluoride. Reaction conditions must be chosen carefully to overcome this attenuated reactivity without causing decomposition.

Caption: Resonance stabilization of the arenium ion intermediate.

Key EAS Reactions: Protocols and Scientific Rationale

Nitration

Aromatic nitration is a cornerstone of EAS, typically achieved with a mixture of concentrated nitric and sulfuric acids.[5] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[5]

Protocol: Synthesis of 2-Nitro-4-methoxybenzotrifluoride

This protocol is adapted from established procedures for nitrating substituted benzotrifluorides.[6]

Step-by-Step Methodology:

-

Vessel Preparation: Charge a three-necked flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, with 3-5 molar equivalents of concentrated nitric acid.

-

Cooling: Immerse the flask in a cooling bath (e.g., dry ice/acetone or an industrial cryocooler) and bring the internal temperature to between -20°C and 0°C. Causality: Low temperatures are critical to control the exothermic reaction and prevent the formation of undesired byproducts, including dinitrated species.[6]

-

Substrate Addition: Add 1.0 molar equivalent of 4-methoxybenzotrifluoride dropwise via the dropping funnel to the vigorously stirred nitric acid. The rate of addition should be controlled to maintain the internal temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. This will quench the reaction and precipitate the crude product.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Causality: This wash removes residual acids which are critical for the stability and purity of the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-nitro-4-methoxybenzotrifluoride.

| Parameter | Value / Condition | Rationale |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ (optional) | Generates the NO₂⁺ electrophile.[7] |

| Temperature | -20°C to 10°C | Controls exothermicity, minimizes byproducts.[6] |

| Solvent | Methylene chloride (optional) | Can aid in reaction control and product separation.[6] |

| Expected Product | 2-Nitro-4-methoxybenzotrifluoride | Directing effects of -OCH₃ and -CF₃ are reinforcing. |

Halogenation (Bromination)

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br, I).[8] The reaction with bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a strong electrophilic species.[9]

Protocol: Synthesis of 2-Bromo-4-methoxybenzotrifluoride

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (to neutralize HBr byproduct), add 1.0 molar equivalent of 4-methoxybenzotrifluoride and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount (0.05-0.1 molar equivalents) of anhydrous FeBr₃.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add 1.0-1.1 molar equivalents of liquid bromine dropwise. Causality: A slight excess of bromine ensures complete consumption of the starting material. The reaction is typically run at room temperature or slightly below to control the rate.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine has faded. Monitor the reaction by TLC or GC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value / Condition | Rationale |

| Reagents | Br₂, FeBr₃ (catalyst) | FeBr₃ polarizes Br₂ to create the electrophile.[9] |

| Temperature | 0°C to 25°C | Provides a controlled reaction rate. |

| Solvent | CH₂Cl₂ or CCl₄ | Inert solvent that dissolves reactants. |

| Expected Product | 2-Bromo-4-methoxybenzotrifluoride | Strong directing effect of the methoxy group. |

Friedel-Crafts Reactions: A Case of Diminished Reactivity

Friedel-Crafts reactions, both alkylation and acylation, are fundamental methods for forming carbon-carbon bonds with an aromatic ring.[8][10] However, they are highly sensitive to the nature of the substituents on the ring.

-

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride with a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10] The deactivating -CF₃ group on 4-methoxybenzotrifluoride presents a significant hurdle. Friedel-Crafts acylations generally fail on rings more deactivated than halobenzenes.[11] While the activating -OCH₃ group helps, the overall reactivity may be insufficient for the reaction to proceed under standard conditions. Furthermore, the Lewis acid can complex with the lone pairs of the methoxy's oxygen, further deactivating the ring. Harsher conditions (higher temperatures, stronger Lewis acids) might be required, but often lead to decomposition.

-

Friedel-Crafts Alkylation: This reaction is even more problematic. It is prone to carbocation rearrangements and polyalkylation. The strong deactivation by the -CF₃ group makes alkylation very difficult. For these reasons, Friedel-Crafts alkylation is generally not a viable synthetic route for this substrate. Alternative methods, such as cross-coupling reactions, are preferred for introducing alkyl groups.

General Experimental Workflow and Validation

A robust experimental workflow is crucial for successful synthesis, isolation, and validation of the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 7. aiinmr.com [aiinmr.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Trifluoromethylated and methoxy-substituted bromobenzenes are key building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals due to their unique electronic and lipophilic properties. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the structure of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

Due to the limited availability of public experimental data for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, this guide will utilize a predictive and comparative approach. We will first examine the available spectroscopic data for the closely related isomer, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS: 1514-11-0) , to establish a foundational understanding. Subsequently, we will extrapolate these findings to predict the spectroscopic characteristics of the target molecule, 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, highlighting the subtle yet significant differences arising from the altered substitution pattern. This methodology not only serves as a practical guide for researchers working with this specific compound but also as an educational tool for understanding structure-spectra correlations in substituted aromatic systems.

Caption: Comparative molecular structures.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum of a substituted benzene derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as a reference point (δ = 0.00 ppm) for the chemical shift scale.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: The spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full magnetization recovery between scans.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Spectroscopic Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-C3 | ~7.20 | d | ~8.8 | 1H |

| H-C5 | ~7.55 | dd | ~8.8, ~2.4 | 1H |

| H-C6 | ~7.05 | d | ~2.4 | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

Interpretation and Rationale

The predicted ¹H NMR spectrum of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene in CDCl₃ would display signals corresponding to the three aromatic protons and the three methoxy protons. The electron-donating methoxy group (-OCH₃) shields adjacent protons, while the electron-withdrawing bromine (-Br) and trifluoromethyl (-CF₃) groups deshield them. The relative positions of these substituents dictate the chemical shifts and coupling patterns of the aromatic protons.

-

-OCH₃ Protons: A singlet at approximately 3.90 ppm is expected for the three equivalent protons of the methoxy group.

-

Aromatic Protons:

-

The proton at the C6 position is expected to be the most upfield due to the ortho-para directing effect of the methoxy group.

-

The proton at the C3 position will be downfield due to the influence of the adjacent trifluoromethyl group.

-

The proton at the C5 position will be the most downfield, being deshielded by both the ortho-trifluoromethyl group and the para-bromo group.

-

Predicted ¹H NMR Spectrum for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

By applying the same principles, we can predict the ¹H NMR spectrum of the target compound:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-C3 | ~7.25 | d | ~2.5 | 1H |

| H-C5 | ~7.00 | dd | ~8.7, ~2.5 | 1H |

| H-C6 | ~7.60 | d | ~8.7 | 1H |

| -OCH₃ | ~3.85 | s | - | 3H |

The key difference lies in the altered coupling patterns and chemical shifts due to the new arrangement of substituents. The proton at C6 is now adjacent to the strongly electron-withdrawing trifluoromethyl group, leading to a significant downfield shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Mode: Spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Longer Acquisition Times: A greater number of scans are needed to achieve an adequate signal-to-noise ratio.

Spectroscopic Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (-OCH₃) | ~158 |

| C-2 (-CF₃) | ~122 (q, J ≈ 30 Hz) |

| C-3 | ~115 |

| C-4 (-Br) | ~118 |

| C-5 | ~134 |

| C-6 | ~112 |

| -OCH₃ | ~56 |

| -CF₃ | ~124 (q, J ≈ 272 Hz) |

Interpretation and Rationale

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

-

C-1: The carbon attached to the oxygen of the methoxy group is significantly deshielded, appearing at a low field.

-

C-4: The carbon bearing the bromine atom is also deshielded.

-

-CF₃ Carbon: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

-